molecular formula C13H7N5O2 B8584617 7-(2H-tetrazol-5-yl)chromeno[2,3-b]pyridin-5-one CAS No. 58712-59-7

7-(2H-tetrazol-5-yl)chromeno[2,3-b]pyridin-5-one

Cat. No.: B8584617
CAS No.: 58712-59-7
M. Wt: 265.23 g/mol
InChI Key: AEJJPMZBFUTKHM-UHFFFAOYSA-N
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Description

7-(2H-Tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one is a complex organic compound that features a tetrazole ring fused with a benzopyrano-pyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2H-Tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the reaction of 5-aminotetrazole with cyanogen azide to form intermediate compounds, which are then further reacted under controlled conditions to yield the final product . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and safety. The use of automated systems and advanced purification techniques like chromatography and crystallization are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-(2H-Tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7-(2H-Tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2H-Tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole
  • 2-(Tetrazol-5-yl)phenylboronic acid
  • 1,3,5-tris(1H-tetrazol-5-yl)benzene

Uniqueness

7-(2H-Tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability .

Properties

CAS No.

58712-59-7

Molecular Formula

C13H7N5O2

Molecular Weight

265.23 g/mol

IUPAC Name

7-(2H-tetrazol-5-yl)chromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C13H7N5O2/c19-11-8-2-1-5-14-13(8)20-10-4-3-7(6-9(10)11)12-15-17-18-16-12/h1-6H,(H,15,16,17,18)

InChI Key

AEJJPMZBFUTKHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3)C4=NNN=N4

Origin of Product

United States

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